Thiram
Overview
Description
Mechanism of Action
Target of Action
Thiram, also known as tetramethylthiuram disulfide, is primarily targeted towards a variety of fungi . It is used as a fungicide and ectoparasiticide to prevent fungal diseases in seeds and crops . It is also used as an animal repellent to protect fruit trees and ornamentals from damage by rabbits, rodents, and deer .
Mode of Action
This compound acts on many sites of the biochemical process of harmful fungi . It inhibits spore germination and mycelium growth by interfering with various enzymes involved in the respiration process . This multisite mode of action ensures that this compound remains at low risk for resistance development and retains its efficacy against many fungi .
Biochemical Pathways
This compound belongs to the class of dithiocarbamates, which are widely employed as fungicides in agricultural settings . Its mechanism of action involves inhibiting fungal growth by disrupting key metabolic processes essential for their survival
Pharmacokinetics
It is known that this compound exhibits low-to-moderate persistence in soil and groundwater .
Result of Action
This compound provides broad-spectrum disease control . It protects crops from damage in the field and prevents harvest deterioration in storage and during transport . This compound’s reliable and consistent performance makes it a valuable fungicide, enabling growers to reap an excellent yield of high-quality produce .
Action Environment
This compound is nearly immobile in clay soils or in soils of high organic matter . The excessive use of this compound has increased the threat to animal and human health . This compound exhibits low-to-moderate persistence in soil and groundwater, but its breakdown products, including copper dimethyldithiocarbamate and carbon disulfide, pose environmental risks .
Preparation Methods
Thiram is synthesized through the oxidative dimerization of dimethyldithiocarbamate. The reaction involves the oxidation of dimethyldithiocarbamate with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide . The industrial production of this compound typically involves the following steps:
Preparation of Dimethyldithiocarbamate: This is achieved by reacting dimethylamine with carbon disulfide in the presence of a base.
Oxidative Dimerization: The dimethyldithiocarbamate is then oxidized to form this compound using an oxidizing agent under controlled conditions.
Chemical Reactions Analysis
Thiram undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tetramethylthiuram monosulfide and other sulfur-containing compounds.
Reduction: It can be reduced to dimethyldithiocarbamate.
Substitution: This compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thiram has a wide range of scientific research applications:
Comparison with Similar Compounds
Thiram belongs to the dithiocarbamate class of fungicides, which includes other compounds such as ziram, ferbam, and maneb . Compared to these compounds, this compound is unique in its dual role as both a fungicide and an animal repellent . It is also distinguished by its use in the sulfur vulcanization of rubbers .
Similar Compounds
Ziram: Another dithiocarbamate fungicide used to protect crops from fungal diseases.
Ferbam: A fungicide used to control fungal infections in fruits and vegetables.
Maneb: A fungicide used to protect a wide range of crops from fungal diseases.
This compound’s versatility and effectiveness in various applications make it a valuable compound in agriculture, medicine, and industry.
Properties
IUPAC Name |
dimethylcarbamothioylsulfanyl N,N-dimethylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S4/c1-7(2)5(9)11-12-6(10)8(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAZQDVKQLNFPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SSC(=S)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S4, Array | |
Record name | THIRAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1603 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | THIRAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021332 | |
Record name | Bis(dimethylaminothiocarbonyl) disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiram appears as a liquid solution of a white crystalline solid. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminates groundwater and waterways., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid, Colorless to yellow, crystalline solid with a characteristic odor. [Note: Commercial pesticide products may be dyed blue; [NIOSH], COLOURLESS CRYSTALS., Colorless to yellow, crystalline solid with a characteristic odor., Colorless to yellow, crystalline solid with a characteristic odor. [Note: Commercial pesticide products may be dyed blue.] | |
Record name | THIRAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1603 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiram | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/272 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | THIRAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIRAM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/253 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Thiram | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
264 °F at 20 mmHg (NTP, 1992), 129 °C at 20 mm Hg, at 2.6kPa: 129 °C, 264 °F at 20 mmHg, Decomposes | |
Record name | THIRAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1603 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | THIRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | THIRAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIRAM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/253 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Thiram | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
280 °F (NTP, 1992), 89 °C (192 °F) (closed cup), 89 °C c.c., 280 °F | |
Record name | THIRAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1603 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | THIRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | THIRAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIRAM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/253 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Solubility in alcohol and in ether less than 0.2%; solubility in acetone 1.2%; in benzene 2.5%., Sol in carbon disulfide, Solubility in ethanol <10 g/L at 25 °C, acetone 80 g/L at 25 °C, chloroform 230 g/L at 25 °C, hexane 0.04 g/L at 20 °C; dichloromethane 170 g/L at 20 °C, toluene 18 g/L at 20 °C, isopropanol 0.7 g/L at 20 °C., In water, 30 mg/L at 25 °C, Solubility in water: none, 0.003% | |
Record name | THIRAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1603 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | THIRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | THIRAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Thiram | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.43 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3 g/cu cm, 1.3 g/cm³, 1.43, 1.29 | |
Record name | THIRAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1603 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | THIRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | THIRAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIRAM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/253 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Thiram | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg at 68 °F approximately (NTP, 1992), 0.0000172 [mmHg], 1.72X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.000008 mmHg | |
Record name | THIRAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1603 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Thiram | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/272 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | THIRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | THIRAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIRAM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/253 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Thiram | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Inhibition of hepatic dehydrogenases results in an acetaldehyde reaction on exposure to ethanol. Other effects may result from the known reactions of dithiocarbamates with metals, sulfhydryl-containing enzymes, or metabolism to reactive metabolites including carbon disulfide., ...Ingestion of the fungicide thiram (125 mg/kg)... /has/ been reported to evoke ovarian atrophy and cessation of egg laying in hens, presumably through inhibition of dopamine beta-hydroxylase., ... /It was/ previously demonstrated that Disulfiram impairs the permeability of inner mitochondrial membrane (IMM). In this report, the effect of Disulfiram and its structural analogue thiram (Th) on mitochondrial functions was studied in detail. /It was/ found that mitochondria metabolize thiram disulfide compounds (TDs) in a NAD(P)H- and GSH-dependent manner. At the concentration above characteristic threshold, TDs induced irreversible oxidation of NAD(P)H and glutathione (GSH) pools, collapse of transmembrane potential, and inhibition of oxidative phosphorylation. The presence of Ca(2+) and exhaustion of mitochondrial glutathione (GSH+GSSG) decreased the threshold concentration of TDs. ... TDs induced the mitochondrial permeability transition (MPT). | |
Record name | THIRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder, Colorless to yellow, crystalline solid. (Note: commercial pesticide product may be dyed blue.) | |
CAS No. |
137-26-8 | |
Record name | THIRAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1603 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetramethylthiuram disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiram [USAN:INN:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13245 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | thiram | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758454 | |
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Record name | thiram | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49512 | |
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Record name | thiram | |
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Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetramethyl- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Bis(dimethylaminothiocarbonyl) disulfide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5021332 | |
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Record name | Thiram | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | THIRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D771IS0FH | |
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Record name | THIRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |
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Record name | THIRAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIRAM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/253 | |
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Melting Point |
311 to 313 °F (NTP, 1992), 155-156 °C, MP: 146 °C /Commercial grade/, 312 °F | |
Record name | THIRAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1603 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | THIRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | THIRAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIRAM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/253 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Thiram | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Thiram?
A1: this compound exerts its fungicidal action by inhibiting essential enzymes involved in fungal metabolism. It primarily targets thiol groups present in cysteine residues within these enzymes, leading to their inactivation. [, , ]
Q2: How does this compound affect fungal growth and development?
A2: By disrupting critical metabolic processes, this compound effectively inhibits fungal growth. Studies have shown that it can hinder spore germination, mycelial growth, and sporulation in various fungal species. [, ]
Q3: Does this compound impact human cells?
A3: Research has shown that this compound can inhibit the human enzyme arylamine N-acetyltransferase 1 (NAT1), which plays a key role in detoxifying aromatic amine xenobiotics. This inhibition can potentially disrupt the metabolism of certain pesticides and drugs, leading to drug-drug interactions. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C6H12N2S4, and its molecular weight is 240.43 g/mol.
Q5: Are there any characteristic spectroscopic features of this compound?
A5: Yes, this compound exhibits characteristic peaks in various spectroscopic analyses. For instance, its SERS (surface-enhanced Raman scattering) spectrum reveals significant peaks at 534 cm-1, 874 cm-1, 982 cm-1, 1398 cm-1, and 1526 cm-1, corresponding to the stretching vibrations of S-S, C-S, S-C-S, C-N, and CH3-N bonds, respectively. [, ]
Q6: How stable is this compound under different environmental conditions?
A6: this compound's stability is influenced by factors like temperature, pH, and the presence of organic matter. Studies suggest its degradation in soil follows first-order kinetics, with half-lives varying depending on soil type and environmental conditions. [, ]
Q7: Is this compound compatible with other agricultural chemicals?
A7: While this compound is commonly used in combination with other fungicides, potential synergistic or antagonistic effects need consideration. Research indicates that combining this compound with certain fungicides, like fluquinconazole or difenoconazole, can significantly enhance its efficacy against specific fungal pathogens. []
Q8: Does this compound possess any catalytic properties relevant to its applications?
A8: While this compound's primary mode of action isn't explicitly catalytic, its interaction with copper ions plays a crucial role in its analytical detection and environmental behavior. [, ]
Q9: How is this compound used in analytical applications?
A9: this compound's interaction with copper ions forms the basis for its sensitive detection using electrochemical techniques like polarography. This method has been successfully employed to determine this compound residues in environmental samples and food products. [, ]
Q10: Have computational methods been used to study this compound?
A10: Yes, density functional theory (DFT) calculations have been employed to investigate the interaction between this compound and copper nanomaterials, providing insights into the chemical enhancement mechanism of SERS for this compound detection. []
Q11: Does modifying the this compound structure affect its activity?
A11: While specific SAR studies on this compound might be limited within the provided papers, it's known that structural modifications in dithiocarbamates can significantly alter their fungicidal activity, spectrum, and toxicity profiles. [, , ]
Q12: How stable is this compound in different formulations?
A12: this compound is available in various formulations, including dust, wettable powder, water suspension, and mixtures with other fungicides. Its stability can be influenced by the specific formulation and storage conditions. [, ]
Q13: Are there any strategies to improve this compound formulation and stability?
A13: Seed coating with polymers, combined with this compound, has been explored to enhance seed germination, vigor, and protect against pathogens during storage. This approach demonstrates a promising strategy for improving this compound's efficacy and shelf life in seed treatment applications. []
Q14: What are the regulatory guidelines regarding this compound use?
A14: The use of this compound is regulated by various national and international agencies. Its application in agriculture is subject to specific guidelines and restrictions to minimize potential risks to human health and the environment. []
Q15: How is this compound absorbed and distributed in the body?
A15: While the provided papers focus on this compound's environmental and toxicological aspects, it's known that dithiocarbamates, including this compound, can be absorbed through ingestion, inhalation, and dermal contact. [, ]
Q16: What are the metabolic pathways of this compound in living organisms?
A16: this compound can undergo metabolic transformations in various organisms. Studies in yeast (Saccharomyces cerevisiae) have shown its interconversion with dimethyldithiocarbamic acid, a process influenced by the glutathione redox cycle. []
Q17: What are the effects of this compound on cartilage development?
A17: this compound exposure has been linked to tibial dyschondroplasia (TD) in poultry, a skeletal disorder characterized by abnormal growth plate development. Studies have shown that this compound can induce TD in chickens, causing changes in chondrocyte morphology and disrupting endochondral ossification. [, , ]
Q18: How does this compound affect liver function in animal models?
A18: Research in broiler chickens has shown that dietary exposure to this compound can negatively impact liver function. Elevated serum levels of liver enzymes like AST, ALT, and ALP, along with increased liver malondialdehyde (MDA) levels, indicate oxidative stress and liver damage. []
Q19: Is there evidence of resistance development to this compound in fungal populations?
A19: While the provided papers do not specifically address this compound resistance, it's a known concern with fungicides. Continuous exposure can lead to the selection of resistant fungal strains, reducing this compound's effectiveness. [, ]
Q20: What are the potential toxic effects of this compound on humans?
A20: this compound is classified as moderately toxic to humans. Exposure can lead to various adverse effects, including skin and eye irritation, respiratory problems, nausea, vomiting, and in severe cases, liver and kidney damage. [, ]
Q21: Are there specific drug delivery strategies for this compound?
A21: While the provided research doesn't focus on drug delivery strategies for this compound, its use as a seed treatment utilizes specific formulation techniques to enhance its delivery and effectiveness in protecting seeds from fungal pathogens. []
Q22: Are there any biomarkers for this compound exposure or toxicity?
A22: Research suggests that the expression of metallothioneins (MTs) and heat shock protein 70 (Hsp70) in the kidneys of rats exposed to this compound could serve as potential biomarkers for monitoring exposure to this fungicide. []
Q23: What are the common analytical methods for this compound detection and quantification?
A23: Various analytical methods are employed for this compound analysis, including high-performance liquid chromatography (HPLC) with UV or MS detection, gas chromatography (GC), and electrochemical techniques like polarography. [, ]
Q24: How are these analytical methods validated for this compound analysis?
A24: Validation of analytical methods for this compound involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. [, ]
Q25: What is the environmental fate of this compound?
A25: this compound can persist in the environment, particularly in soil, and its degradation is influenced by factors such as soil type, pH, temperature, and microbial activity. Studies have shown that organic matter content can significantly influence its adsorption and persistence in soil. [, ]
Q26: What are the potential ecotoxicological effects of this compound?
A26: this compound can pose risks to non-target organisms, including aquatic life and beneficial soil microorganisms. Its use is carefully regulated to minimize potential adverse effects on the environment. [, ]
Q27: Are there viable alternatives to this compound in agriculture?
A27: Yes, researchers are actively exploring alternative strategies for disease management in agriculture, including the development of new fungicides with different modes of action, biocontrol agents, and integrated pest management practices. []
Q28: What are the essential resources for this compound research?
A28: Research on this compound necessitates access to specialized equipment, analytical tools, and databases. Key resources include laboratories equipped for chemical analysis, cell culture, and animal studies, as well as access to scientific literature and toxicological databases. []
Q29: What is the historical context of this compound's development and use?
A29: this compound's development dates back to the mid-20th century, as part of the broader development of dithiocarbamate fungicides. Its use expanded significantly due to its broad-spectrum activity against various fungal pathogens affecting crops. []
Q30: How does this compound research intersect with other scientific disciplines?
A30: this compound research involves a multidisciplinary approach, drawing upon expertise from fields like chemistry, biology, toxicology, environmental science, and agriculture. This collaborative effort is crucial for understanding its properties, applications, and potential risks. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.